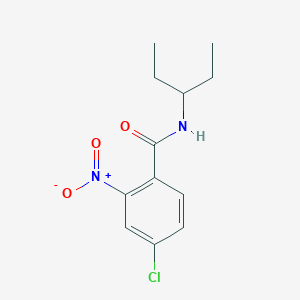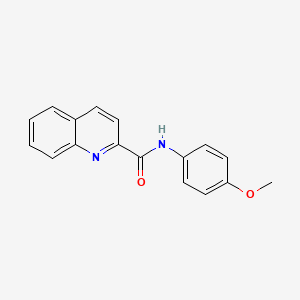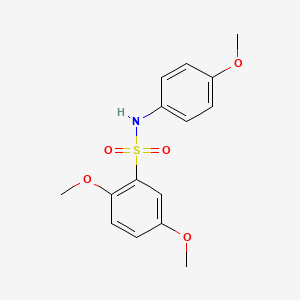![molecular formula C17H16ClNO3 B5720933 methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX-2, methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has also been extensively studied for its pharmacological properties, making it a well-established compound in scientific research. However, there are some limitations to its use. It may have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in animal or human studies.
Direcciones Futuras
There are several future directions for the study of methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve mitochondrial function, which is important for maintaining neuronal health. Another direction is to explore its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer treatment. Additionally, its potential as a treatment for chronic pain and inflammation warrants further investigation.
In conclusion, methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that has shown potential pharmacological properties in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-phenylpropanoic acid in the presence of thionyl chloride. The resulting product is then treated with methylamine to yield the final compound. This synthetic route provides a high yield of the desired product and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate has shown potential pharmacological properties in scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-22-17(21)13-8-9-14(18)15(11-13)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDRSVSPNBTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
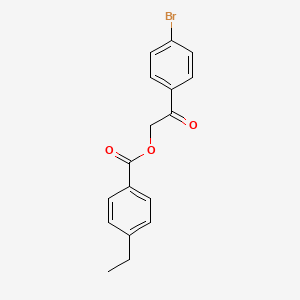
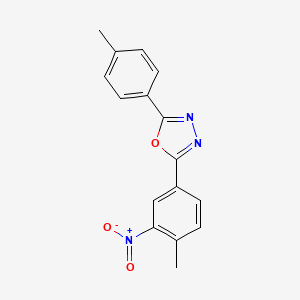
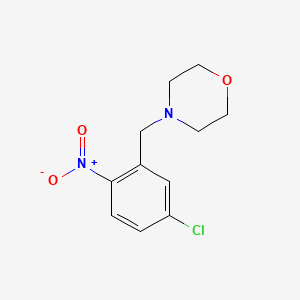
![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
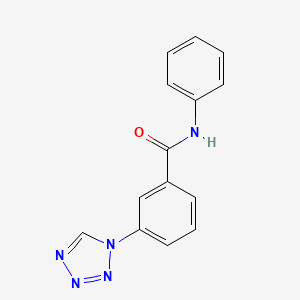
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
